molecular formula C6H2Br2N2S B1406763 2,4-Dibromothiazolo[5,4-c]pyridine CAS No. 1439823-46-7

2,4-Dibromothiazolo[5,4-c]pyridine

Cat. No.: B1406763
CAS No.: 1439823-46-7
M. Wt: 293.97 g/mol
InChI Key: DIBFGBSPGNTEFA-UHFFFAOYSA-N
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Description

2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1206250-69-2) is a brominated heterocyclic compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . This compound belongs to a class of fused bicyclic structures that integrate a pyridine ring with a thiazole ring, a scaffold recognized for its utility in advanced chemical synthesis and materials science . The presence of two bromine atoms on this structure makes it a valuable and versatile halogenated building block, particularly suitable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . These reactions are essential for creating more complex molecular architectures for specialized research applications. Compounds based on the thiazolo[5,4-c]pyridine skeleton are of significant interest in the development of new materials and pharmacological tools due to the electron-deficient nature of the fused ring system, which can function as an acceptor moiety in donor-acceptor type conjugated polymers . Researchers value this compound for its potential in constructing novel organic electronic materials and for exploring structure-activity relationships in medicinal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFGBSPGNTEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297713
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
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Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-46-7
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2,4 Dibromothiazolo 5,4 C Pyridine

Precursor Synthesis and Derivatization Approaches

The synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine logically begins with the assembly of its fundamental bicyclic structure or suitable precursors. Methodologies can be broadly categorized into the initial formation of the thiazolo[5,4-c]pyridine (B153566) core followed by bromination, or the use of pre-brominated precursors to construct the final ring system.

Synthesis of Thiazolo[5,4-c]pyridine Core Structures

The construction of the thiazolo[5,4-c]pyridine scaffold is a critical first step. Analogous syntheses of related isomers, such as thiazolo[5,4-b]pyridines, provide a blueprint for potential pathways. A common strategy involves building the thiazole (B1198619) ring onto a pre-existing, appropriately functionalized pyridine (B92270) molecule.

For instance, a plausible route could commence with a 3,4-disubstituted pyridine. A starting material like 3-amino-4-chloropyridine (B21944) could be reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). This reaction would introduce the necessary sulfur and carbon atoms, which upon intramolecular cyclization, would form the thiazole ring fused to the pyridine core. A similar strategy has been successfully employed for the synthesis of the thiazolo[5,4-b]pyridine (B1319707) skeleton starting from 2,4-dichloro-3-nitropyridine. In this reported synthesis, the dichloro-nitropyridine is first reacted with morpholine, followed by substitution with KSCN, and finally, a reduction of the nitro group with iron powder in acetic acid prompts an intramolecular cyclization to yield the fused thiazolo[5,4-b]pyridine ring system. nih.gov

Another established method for thiazole synthesis that could be adapted is the Hantzsch thiazole synthesis. This would involve the reaction of a pyridine-derived α-haloketone with a thioamide. In the context of the target scaffold, this would necessitate a 4-amino-3-acylpyridine precursor, which could be halogenated and then reacted with a thioamide to form the fused ring.

Strategic Introduction of Bromine Atoms via Electrophilic Substitution Reactions

Once the thiazolo[5,4-c]pyridine core is obtained, the introduction of two bromine atoms at the 2- and 4-positions is the subsequent challenge. This is typically achieved through electrophilic substitution reactions. The inherent electronic properties of the fused ring system dictate the regioselectivity of this process.

The thiazole ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the thiazole moiety, the C2 and C5 positions are the most electron-rich and thus the most likely sites for substitution. pharmaguideline.com Conversely, the pyridine ring is electron-deficient, a characteristic that is further amplified by the fused, electron-withdrawing thiazole ring, making electrophilic substitution on the pyridine portion of the molecule challenging.

Predictably, the first bromination would occur on the more activated thiazole ring, most likely at the C2 position, as the C5 position is part of the ring fusion. Achieving the desired 2,4-dibromo substitution pattern presents a significant regiochemical challenge. Direct bromination at the C4 position of the pyridine ring is expected to be difficult.

To overcome the low reactivity of the pyridine ring, activating strategies may be required. One common approach is the formation of the pyridine N-oxide. The N-oxide group is known to activate the C4 position towards electrophilic attack. Therefore, a potential sequence would involve:

Synthesis of the thiazolo[5,4-c]pyridine core.

Bromination at the C2 position.

N-oxidation of the pyridine nitrogen.

Bromination at the C4 position.

Deoxygenation of the N-oxide to yield the final product.

Studies on similar fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, have shown that regioselective mono- or di-bromination can be achieved by carefully controlling reaction conditions, such as temperature and the amount of the brominating agent. nih.gov For example, using tetrabutylammonium (B224687) tribromide (TBATB) as a mild bromine source allows for controlled bromination. nih.gov

SubstrateBrominating AgentConditionsProductYield (%)Reference
Pyrrolo[1,2-a]quinoxalineTBATB (1 equiv.)DMSO, 60 °C3-Bromopyrrolo[1,2-a]quinoxaline53 nih.gov
Pyrrolo[1,2-a]quinoxalineTBATB (2 equiv.)DMSO, 80 °C1,3-Dibromopyrrolo[1,2-a]quinoxaline85 nih.gov
7-morpholinothiazolo[5,4-b]pyridin-2-amineCuBr₂, t-BuONOAcetonitrile, RT4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine40 nih.gov

This table presents data from analogous bromination reactions on related heterocyclic systems to illustrate potential conditions.

The primary mechanism for the bromination of the thiazolo[5,4-c]pyridine ring is expected to be a direct C-halogenation via an electrophilic aromatic substitution (SEAr) pathway. In this mechanism, the bromine molecule (or another source of electrophilic bromine) is attacked by the π-system of the heterocyclic ring.

For bromination at the C2 position of the thiazole ring, the proposed mechanism is as follows:

The electrophile, Br⁺ (often generated from Br₂), is attacked by the electron-rich C2 position of the thiazole ring.

This forms a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion.

A base present in the reaction mixture removes the proton from the C2 position, restoring the aromaticity of the thiazole ring and yielding the 2-bromo-thiazolo[5,4-c]pyridine product.

While direct C-halogenation is the most probable route, other mechanisms could be considered. An intermediate N-halogenation, where the pyridine nitrogen is initially brominated, is less likely for a direct substitution on the ring carbons but can be a factor in some halogenation reactions. An addition-elimination pathway is also a possibility, particularly under harsh conditions, but the electrophilic substitution mechanism is generally favored for aromatic systems.

Palladium-Catalyzed Cross-Coupling Strategies for Bromine Introduction

Given the difficulty of direct electrophilic bromination at the C4-position, modern synthetic methods such as palladium-catalyzed C-H activation offer a more targeted and potentially more efficient alternative. Palladium-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex heterocycles. mdpi.com

A strategy could involve the direct C-H bromination of the pre-formed thiazolo[5,4-c]pyridine core. With an appropriate directing group and palladium catalyst system, it might be possible to selectively activate and brominate the C-H bonds at the C2 and C4 positions. More realistically, a stepwise approach would be employed, where the more reactive C2-H bond is brominated first, followed by a directed Pd-catalyzed bromination at C4.

Alternatively, the bromine atoms can be incorporated during the synthesis of the scaffold using palladium-catalyzed cross-coupling reactions. For example, a 2,6-dibromopyridine (B144722) could be functionalized at one position using a Suzuki or Buchwald-Hartwig coupling, followed by reactions to build the fused thiazole ring. researchgate.net This approach builds the complexity around a pre-halogenated core.

Reaction TypeCatalystLigandBaseApplicationReference
Suzuki CouplingPd(dppf)Cl₂dppfNa₂CO₃C-C bond formation on bromo-quinazolines mdpi.com
Direct ArylationPd(OAc)₂Bulky phosphineCs₂CO₃Arylation of thiazoles with aryl bromides researchgate.net
C(sp³)–H ActivationPd(OAc)₂Ac-Ile-OHNa₂HPO₄Cascade reactions for heterocycle synthesis mdpi.com

This table summarizes conditions for various palladium-catalyzed reactions that could be adapted for the synthesis or functionalization of the target compound.

Multi-Component Reaction Pathways for this compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient strategy for synthesizing complex molecules. While no specific MCR has been reported for this compound, a hypothetical pathway can be designed based on known MCRs for pyridine and thiazole synthesis. researchgate.netresearchgate.net

A plausible MCR could involve a pre-brominated starting material. For example, a three-component reaction could be envisioned between:

A 2-bromothiazole (B21250) derivative bearing a functional group at the 4- or 5-position.

A 1,3-dicarbonyl compound that is brominated.

An ammonia (B1221849) source.

This approach, analogous to a Hantzsch pyridine synthesis, would construct the brominated pyridine ring onto the existing 2-bromothiazole core in a single, atom-economical step. The success of such an MCR would heavily depend on the reactivity and compatibility of the various brominated synthons under the reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the synthesis of this compound would critically hinge on the conditions of the bromination step. Key parameters that would require meticulous investigation include the choice of brominating agent, solvent, reaction temperature, and reaction time. The goal is to achieve a high yield of the desired dibrominated product while minimizing the formation of mono-brominated intermediates and other side products.

Brominating Agents: A variety of brominating agents could be employed, each with its own reactivity profile. N-Bromosuccinimide (NBS) is a common choice for benzylic and allylic brominations and can also be used for aromatic bromination, often initiated by light or a radical initiator. acs.org However, for electron-deficient heterocyclic systems, more reactive brominating agents might be necessary. The use of molecular bromine (Br₂) is a possibility, though its high reactivity and hazardous nature, especially on a larger scale, are significant drawbacks. acs.orgnih.gov Safer alternatives that generate bromine in situ have been developed, such as the reaction of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide. nih.gov Another effective brominating reagent for heterocyclic compounds is pyridine hydrobromide perbromide, which offers a safer and more manageable alternative to liquid bromine. nih.gov

Solvent Selection: The choice of solvent can significantly influence the reaction's outcome. The solvent's polarity can affect the solubility of the reactants and the stability of any charged intermediates. For bromination reactions, chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often used. Acetonitrile is another potential solvent that has been used in copper-bromide-mediated brominations of related thiazolo[5,4-b]pyridine systems. nih.gov The presence of water can also impact the reaction, sometimes accelerating the rate of bromination in heterocyclic systems. researchgate.net

Temperature and Reaction Time: These two parameters are intrinsically linked and must be optimized to ensure complete reaction while preventing the degradation of the product or the formation of unwanted byproducts. Lower temperatures are generally preferred to enhance selectivity, but this may require longer reaction times. Microwave-assisted reactions have been shown to significantly reduce reaction times and, in some cases, improve yields in the synthesis of related heterocyclic systems. nih.gov

Catalyst and Additives: The use of a catalyst can be crucial. For instance, the regioselective bromination of fused azine N-oxides has been achieved using tosic anhydride (B1165640) as an activator and a bromide source. nih.gov In some cases, the presence of a base can influence the regioselectivity of the bromination. nih.gov The optimization process would likely involve a Design of Experiments (DoE) approach to systematically investigate the interplay between these different factors and identify the optimal conditions for yield and purity. acs.org

Interactive Data Table: Hypothetical Optimization of the Bromination of Thiazolo[5,4-c]pyridine

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield of this compound (%)
1NBS (2.2 eq)CCl₄80445
2Br₂ (2.1 eq)CH₂Cl₂25260
3Pyridine HBr·Br₂ (2.2 eq)CH₃COOH60375
4CuBr₂ (2.5 eq)CH₃CN25655

This table is a hypothetical representation based on typical conditions for similar reactions and is intended for illustrative purposes.

Scale-Up Considerations for Laboratory to Pilot Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to a pilot plant or industrial scale introduces a new set of challenges that extend beyond simple yield optimization. The primary concerns during scale-up are safety, process control, economic viability, and regulatory compliance.

Reaction Safety and Control: Bromination reactions can be highly exothermic, and the risk of a thermal runaway increases significantly with scale. catsci.com The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. catsci.com Therefore, careful monitoring of the reaction temperature and the implementation of robust cooling systems are paramount. The use of continuous flow reactors can offer significant advantages in this regard, as they provide superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the volume of hazardous materials at any given time. nih.govresearchgate.net

Material Handling and Waste Management: The handling of large quantities of corrosive and toxic reagents like bromine requires specialized equipment and stringent safety protocols. acs.org The generation of hazardous byproducts and waste streams is another critical consideration. Developing a process that is not only efficient but also environmentally sustainable is a key goal in modern pharmaceutical manufacturing. thieme-connect.com This includes minimizing solvent usage and exploring options for solvent recycling. catsci.com

Purification and Isolation: The purification of the final product on a large scale can be a significant bottleneck. Crystallization is often the preferred method for purifying solid compounds in the pharmaceutical industry due to its efficiency and scalability. thieme-connect.com The development of a robust crystallization process that consistently yields the desired polymorph with high purity is a critical aspect of scale-up.

Regulatory Compliance: The production of active pharmaceutical ingredients (APIs) is a highly regulated process. The entire manufacturing process, from raw material sourcing to final product packaging, must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the drug substance. thieme-connect.com

Interactive Data Table: Key Considerations for Scale-Up

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Key Challenges and Solutions
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Low surface area to volume ratio, risk of thermal runaway. catsci.comUse of jacketed reactors with efficient cooling, consideration of continuous flow reactors. catsci.comresearchgate.net
Mixing Magnetic or overhead stirring is usually sufficient.Mechanical stirring with baffles may be required to ensure homogeneity. catsci.comProper reactor design and agitation studies.
Reagent Handling Fume hood provides adequate protection.Closed systems and personal protective equipment are essential for handling hazardous reagents like bromine. acs.orgInvestment in specialized handling equipment and training.
Purification Column chromatography is common.Crystallization is the preferred method for large-scale purification. thieme-connect.comDevelopment of a robust and scalable crystallization process.
Process Control Manual control of reaction parameters.Automated control systems for temperature, pressure, and reagent addition are necessary. catalysis.blogImplementation of process analytical technology (PAT).

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromothiazolo 5,4 C Pyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For 2,4-Dibromothiazolo[5,4-c]pyridine, the characteristic IR absorption bands would arise from the vibrations of the fused thiazolo-pyridine ring system and the carbon-bromine bonds.

Key expected IR absorption bands include:

Aromatic C-H stretching: These vibrations from the pyridine (B92270) ring are anticipated in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused heterocyclic system are expected to appear in the 1600-1450 cm⁻¹ range.

Ring stretching: Vibrations involving the entire thiazolo-pyridine ring system would likely be observed between 1450 and 1300 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibrations are typically found in the lower frequency region of the IR spectrum, generally between 600 and 500 cm⁻¹.

Table 1: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~1580MediumC=N stretch
~1550MediumC=C stretch (aromatic)
~1420MediumRing stretching
~1100MediumC-N stretch
~850StrongC-H out-of-plane bending
~580StrongC-Br stretch

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the following features are anticipated:

Symmetric ring breathing modes: These vibrations of the fused ring system would likely produce strong and sharp bands in the Raman spectrum.

C-S stretching: The carbon-sulfur bond in the thiazole (B1198619) ring is expected to show a characteristic Raman signal.

C-Br stretching: The symmetric stretching of the C-Br bonds would also be Raman active.

Table 2: Predicted FT-Raman Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1550StrongSymmetric C=C stretch
~1380StrongSymmetric ring breathing
~700MediumC-S stretch
~580StrongSymmetric C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituents.

Based on the structure, two distinct proton signals are expected in the aromatic region. The proton at position 7 will likely appear as a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 will also be a doublet, coupled to the proton at position 7.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2d~5.5H-7
~7.5d~5.5H-6

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms, particularly the electronegative nitrogen and bromine atoms. The carbon atoms directly attached to the bromine atoms (C-2 and C-4) are expected to be significantly deshielded.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~160C-8a
~152C-2
~150C-7
~145C-4a
~130C-4
~125C-6

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of H-6 and H-7, confirming their scalar coupling and adjacent positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It would show correlations between:

The proton signal at ~8.2 ppm and the carbon signal at ~150 ppm (H-7 to C-7).

The proton signal at ~7.5 ppm and the carbon signal at ~125 ppm (H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is instrumental in piecing together the fused ring system. Key expected HMBC correlations would include:

H-7 to C-8a and C-4a.

H-6 to C-4a and C-8a.

H-6 to C-4.

H-7 to C-4.

These combined spectroscopic analyses provide a detailed and robust method for the structural elucidation and confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide its precise mass and confirm its elemental composition, has not been reported in the available scientific literature. This technique is crucial for unequivocally verifying the identity of a newly synthesized or characterized compound.

Based on its molecular formula, C₆H₂Br₂N₂S, the theoretical exact mass can be calculated. This calculation would be the basis for comparison in an experimental HRMS analysis.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₆H₂⁷⁹Br₂N₂S [M+H]⁺ 292.8490
C₆H₂⁷⁹Br⁸¹BrN₂S [M+H]⁺ 294.8470
C₆H₂⁸¹Br₂N₂S [M+H]⁺ 296.8449

Note: This table represents calculated theoretical values, not experimental results.

X-ray Crystallography of this compound and its Co-crystals

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound or any of its co-crystals. Such an analysis would be essential for definitively determining its three-dimensional structure in the solid state.

A detailed analysis of intermolecular interactions is contingent on the availability of a crystal structure. In the absence of such data for this compound, any discussion of specific interactions like π-stacking and halogen bonding would be purely speculative.

Theoretically, the planar aromatic system of the thiazolo[5,4-c]pyridine (B153566) core would be expected to participate in π-stacking interactions. nih.gov Furthermore, the presence of two bromine atoms creates the potential for halogen bonding, where the bromine atoms act as electrophilic regions (σ-holes) that can interact with nucleophiles. However, the specific nature and geometry of these interactions in the solid state are unknown without experimental crystallographic evidence.

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Potential Participating Moieties Status
π-Stacking Thiazolo[5,4-c]pyridine aromatic rings Theoretical; Not Experimentally Confirmed
Halogen Bonding Bromine atoms and nitrogen/sulfur atoms Theoretical; Not Experimentally Confirmed

Note: This table lists theoretically possible interactions based on the molecular structure. No experimental data is available to confirm these interactions.

Computational Chemistry and Theoretical Modeling of 2,4 Dibromothiazolo 5,4 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide insights into the distribution of electrons, the energies of molecular orbitals, and various spectroscopic properties, all of which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 2,4-Dibromothiazolo[5,4-c]pyridine. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic landscape can be generated.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, regions of negative potential (red) are anticipated around the nitrogen atoms, indicating their role as hydrogen bond acceptors. Positive potential (blue) would likely be concentrated around the hydrogen atoms and the bromine atoms, suggesting sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVIndicates the chemical reactivity and electronic excitation energy.
Dipole Moment~2.1 DQuantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations on similar heterocyclic compounds.

Ab Initio Methods (e.g., MP2) for Energetic Profiles

For a more accurate determination of the energetic profile, especially for reaction pathways and transition states, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding than DFT, MP2 provides a better description of electron correlation effects, which can be important for molecules containing heavy atoms like bromine. These calculations are crucial for studying the thermodynamics and kinetics of potential reactions involving this compound, such as nucleophilic aromatic substitution at the C2 or C4 positions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, characteristic vibrational modes would include the C-Br stretching frequencies, as well as the stretching and bending modes of the thiazole and pyridine rings. Comparing the calculated spectrum with the experimental one can help confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental data, can be instrumental in assigning the signals in the NMR spectrum to specific atoms in the molecule. For instance, the carbon atoms bonded to the bromine atoms (C2 and C4) are expected to have distinct chemical shifts due to the strong deshielding effect of the halogens.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C2~145
C4~140
C5a~150
C7~125
C7a~155

Note: These are illustrative values based on trends observed in similar brominated heterocyclic systems.

Conformational Analysis and Energy Landscapes

While the fused ring system of this compound is largely planar, conformational analysis can still be relevant, particularly if the molecule is substituted with flexible side chains. By systematically rotating the rotatable bonds and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). For the parent molecule, the primary focus would be on the planarity of the system and any minor puckering that might occur.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movement and interactions with its environment, such as a solvent or a biological macromolecule.

In an aqueous environment, MD simulations could reveal how water molecules solvate the compound, forming hydrogen bonds with the nitrogen atoms. If this compound were to be investigated as a potential drug candidate, MD simulations of its interaction with a target protein could elucidate the binding mode and the stability of the protein-ligand complex. Such simulations are instrumental in structure-based drug design. nih.gov

Reaction Mechanism Studies of this compound Transformations

The two bromine atoms in this compound are prime sites for chemical modification, for example, through nucleophilic aromatic substitution (SNAAr) or transition metal-catalyzed cross-coupling reactions. Theoretical modeling can be used to investigate the mechanisms of these transformations.

Transition State Identification and Energy Barrier Calculations

The study of chemical reactions at a molecular level hinges on the understanding of the potential energy surface (PES), which maps the energy of a system as a function of its geometry. A key feature of the PES is the transition state, an energy maximum along the reaction coordinate that represents the energetic bottleneck of a chemical transformation. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy, a critical determinant of the reaction rate.

For a molecule such as this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for identifying transition states and calculating energy barriers for various potential reactions, such as nucleophilic aromatic substitution at the bromine-substituted positions. The process would typically involve:

Reactant and Product Optimization: The first step is to determine the lowest energy structures of the reactants and products using geometry optimization calculations.

Transition State Guess: An initial guess for the geometry of the transition state is generated. This can be done by various methods, including linear synchronous transit (LST) or quadratic synchronous transit (QST) calculations, which interpolate the geometry between the reactants and products.

Transition State Optimization: The initial guess is then refined using a transition state optimization algorithm. This process locates the saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Calculation: To confirm that the optimized structure is indeed a true transition state, a frequency calculation is performed. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy barrier for the reaction is then calculated as the difference in the electronic energies (often including zero-point vibrational energy corrections) between the optimized transition state and the optimized reactants. These calculations would provide invaluable insights into the reactivity of this compound, for instance, by comparing the energy barriers for substitution at the 2- and 4-positions, one could predict the regioselectivity of such reactions.

Table 1: Hypothetical Data Table for Energy Barrier Calculations

Since no specific data exists for this compound, the following table is a hypothetical representation of how such data would be presented.

ReactionReactantsProductTransition State Energy (Hartree)Reactant Energy (Hartree)Energy Barrier (kcal/mol)
Nucleophilic Substitution at C2This compound + Nu⁻2-Nu-4-bromothiazolo[5,4-c]pyridine + Br⁻---
Nucleophilic Substitution at C4This compound + Nu⁻4-Nu-2-bromothiazolo[5,4-c]pyridine + Br⁻---

Note: The values in this table are placeholders as no published computational studies were found.

Solvent Effects on Reaction Pathways

Chemical reactions are rarely conducted in the gas phase; they are typically carried out in a solvent. The presence of a solvent can significantly influence reaction pathways and energy barriers through various interactions, such as electrostatic interactions, hydrogen bonding, and dispersion forces. Computational chemistry offers several models to account for these solvent effects.

For this compound, two main approaches could be used to model solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach is computationally efficient and often provides a good first approximation of solvent effects on reaction energetics.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models can provide a more accurate description of the local solvent environment, which can be crucial for reactions where specific solvent interactions play a key role.

By performing the transition state and energy barrier calculations in the presence of different solvent models (e.g., for polar aprotic, polar protic, and nonpolar solvents), one could predict how the reaction rates and mechanisms for this compound might change under different experimental conditions. For example, a polar solvent might preferentially stabilize a charged transition state, thereby lowering the energy barrier and accelerating the reaction.

Table 2: Hypothetical Data Table for Solvent Effects on a Reaction Barrier

This table illustrates how the effect of different solvents on a hypothetical reaction of this compound could be presented.

SolventDielectric ConstantEnergy Barrier (kcal/mol)
Gas Phase1-
Toluene2.4-
Tetrahydrofuran7.5-
Acetonitrile36.6-
Water78.4-

Note: The values in this table are placeholders as no published computational studies were found.

Reactivity and Functionalization of 2,4 Dibromothiazolo 5,4 C Pyridine

Exploration of Other Directed Functionalization Strategies

While the bromine atoms at the C2 and C4 positions of 2,4-Dibromothiazolo[5,4-c]pyridine serve as convenient handles for a variety of cross-coupling reactions, the functionalization of other positions on the thiazolo[5,4-c]pyridine (B153566) ring system requires more nuanced and directed approaches. These strategies are crucial for creating a wider range of structurally diverse molecules with potentially unique biological activities or material properties. Key among these alternative methods are directed ortho-metalation (DoM) and the strategic use of halogen-metal exchange.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgclockss.org For the thiazolo[5,4-c]pyridine core, the pyridine (B92270) nitrogen atom can itself act as a directing group, although its directing ability can be influenced by other substituents and the choice of the lithiating agent. clockss.orgharvard.edu

In the context of substituted pyridines, various functional groups have been successfully employed as DMGs to control the site of lithiation. clockss.org Examples of effective DMGs include amides, carbamates, and methoxy (B1213986) groups. clockss.orgarkat-usa.org For instance, the lithiation of a pyridine ring can be directed to the C3 or C4 position depending on the nature and position of the directing group. arkat-usa.org While specific examples for this compound are not extensively documented in publicly available literature, the principles established for simpler pyridine systems provide a roadmap for future exploration.

Table 1: Examples of Directing Groups for ortho-Lithiation of Pyridine Derivatives

Directing Group (DMG)Position of DMGPosition of LithiationReference
-CONEt223 harvard.edu
-OMe43 arkat-usa.org
-NHCOtBu23 clockss.org

This table presents examples from related pyridine systems that could be adapted for the functionalization of the thiazolo[5,4-c]pyridine core.

The application of DoM to this compound would likely involve the introduction of a suitable directing group at a position other than C2 or C4, for example at the C7 position. This would then guide the metalation to a specific C-H bond, allowing for the introduction of an electrophile at that site.

Halogen-Metal Exchange

Halogen-metal exchange is another fundamental reaction in organometallic chemistry that can be strategically employed to functionalize this compound. wikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, typically an organolithium compound. wikipedia.org The rate of exchange is generally faster for heavier halogens (I > Br > Cl), making the bromine atoms on the target molecule susceptible to this transformation. wikipedia.org

While seemingly a route to functionalize the C2 and C4 positions, strategic control over reaction conditions and the choice of organolithium reagent can potentially lead to selective exchange at one of the bromo-positions. Furthermore, in polyhalogenated systems, the regioselectivity of the exchange can sometimes be influenced by the presence of other functional groups or by kinetic versus thermodynamic control. rsc.org

For instance, in dihaloquinolines, lithium-halogen exchange has been shown to proceed regioselectively at the C4 position. researchgate.net This selectivity can be exploited to introduce a functional group at a specific site, leaving the other halogen available for subsequent transformations.

Table 2: Regioselective Halogen-Metal Exchange in Dihalo-Heterocycles

SubstrateReagentPosition of ExchangeReference
2,4-Dibromoquinolinen-BuLiC4 researchgate.net
2,4,5-TribromoimidazoleEtMgBrC2 rsc.org

This table highlights the potential for regioselectivity in halogen-metal exchange reactions on related heterocyclic systems.

The resulting organometallic intermediate from either DoM or halogen-metal exchange can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a wide range of functional groups.

The exploration of these directed functionalization strategies is a promising avenue for expanding the chemical space accessible from this compound. By moving beyond the inherent reactivity of the C-Br bonds, chemists can unlock new possibilities for creating novel compounds with tailored properties for various applications. Further research is needed to specifically apply and optimize these methods for the this compound scaffold.

Advanced Applications and Derivatization of 2,4 Dibromothiazolo 5,4 C Pyridine

Design and Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine Derivatives

The two bromine atoms on the this compound core are amenable to a variety of cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This enables the fine-tuning of the molecule's electronic and photophysical properties for specific applications.

Structural Modification at the Thiazole (B1198619) and Pyridine (B92270) Moieties

The differential reactivity of the C-Br bonds at the 2- and 4-positions of the thiazolo[5,4-c]pyridine (B153566) scaffold allows for selective and sequential functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds at these positions. tandfonline.comresearchgate.netnih.gov

Research on analogous dihalogenated heteroarenes has demonstrated that the C2-position is generally more susceptible to nucleophilic attack in palladium-catalyzed reactions due to its higher positive charge, influenced by the adjacent nitrogen atom. nih.gov This inherent reactivity bias can be exploited for the regioselective synthesis of mono-substituted intermediates, which can then undergo further reaction at the C4-position. For instance, the reaction of 2,4-dibromothiazole, a related compound, with organozinc halides preferentially occurs at the C-2 position. researchgate.net

Conversely, the use of sterically hindered N-heterocyclic carbene ligands in palladium catalysis has been shown to invert this selectivity in 2,4-dichloropyridines, favoring reaction at the C4-position. nih.gov This suggests that by carefully selecting the catalytic system, chemists can control the site of initial substitution on the this compound core, leading to a wide array of 2-substituted-4-bromo and 4-substituted-2-bromo derivatives. These intermediates are valuable for the subsequent introduction of a second, different functional group, enabling the creation of asymmetrically disubstituted thiazolo[5,4-c]pyridines with tailored properties.

The following table summarizes the potential for selective functionalization based on analogous systems:

PositionTypical ReactivityControlling FactorsPotential Substituents
C2 More reactive towards Pd-catalyzed cross-couplingElectronic effects of the pyridine nitrogenAryl, heteroaryl, alkyl, alkynyl groups
C4 Less reactiveSterically demanding ligands, specific reaction conditionsAryl, heteroaryl, alkyl, alkynyl groups

Synthesis of Conjugated Systems Incorporating the this compound Core

The ability to introduce aromatic and heteroaromatic groups at both the C2 and C4 positions makes this compound an excellent monomer for the synthesis of π-conjugated polymers. These materials are of significant interest for their potential applications in organic electronics. By employing difunctional coupling partners in polymerization reactions, such as diboronic acids or distannanes, a variety of donor-acceptor (D-A) conjugated polymers can be synthesized. mdpi.comrsc.orgrsc.org

In such polymers, the electron-deficient thiazolo[5,4-c]pyridine unit can act as the acceptor (A) moiety, while the introduced substituents can serve as the donor (D) components. The electronic properties of the resulting polymer, including its band gap and charge carrier mobility, can be systematically tuned by varying the nature of the donor groups. For example, the synthesis of polymers incorporating pyridine-flanked diketopyrrolopyrrole (DPP) units has been reported to yield materials with high charge carrier mobilities. rsc.org Similarly, polymers based on thiazolo[5,4-d]thiazole (B1587360), a structurally related heterocycle, have been designed for use in electroluminescent devices. rsc.org

Investigation as a Building Block for Complex Heterocyclic Systems

The reactive bromine atoms of this compound can also serve as handles for the construction of more complex, fused heterocyclic systems. Through intramolecular cyclization reactions of appropriately functionalized derivatives, novel polycyclic aromatic compounds can be accessed. researchgate.netnih.govrsc.org

For instance, the introduction of a substituent at the C2-position bearing a nucleophilic group can lead to subsequent intramolecular cyclization onto the C4-position (after conversion to a suitable electrophile) or onto the pyridine nitrogen. Research on related pyridine derivatives has shown that α-hydroxylactams formed from pyridine-2,3-dicarboximides can undergo acid-catalyzed cyclodehydration to yield new fused pyrido[2′,3′:3,4]pyrrolo systems. researchgate.net The synthesis of pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine, a novel heterocyclic system, has also been achieved starting from pyridothiazine derivatives. researchgate.net These examples highlight the potential of using this compound as a scaffold to build intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Potential Applications in Materials Science

The unique electronic structure of the thiazolo[5,4-c]pyridine core, combined with the versatility of its derivatization, makes it a promising candidate for various applications in materials science, particularly in organic electronics and sensor technology.

Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)

The development of donor-acceptor conjugated polymers from this compound, as discussed in section 6.1.2, is a key area of interest for organic electronic materials. The electron-deficient nature of the thiazolo[5,4-c]pyridine unit makes it a suitable acceptor component in materials for n-type or ambipolar organic field-effect transistors (OFETs) and as an emissive or host material in organic light-emitting diodes (OLEDs).

Studies on structurally similar thiazolo[5,4-d]thiazole-based materials have shown that their photophysical properties are strongly influenced by their crystal packing and can be tuned to achieve emission across the visible spectrum. nih.govrsc.org These materials have been successfully incorporated as hosts in electroluminescent devices, demonstrating their potential in OLED applications. rsc.org The design principles for acceptor units in donor-acceptor conjugated polymers suggest that the inclusion of nitrogen-containing heterocycles like pyridine can effectively lower the LUMO energy level, which is beneficial for electron injection and transport. nih.gov

The following table outlines the potential roles of this compound derivatives in organic electronic devices:

DevicePotential RoleKey Properties
OFETs n-type or ambipolar semiconductorLow-lying LUMO, good charge carrier mobility
OLEDs Emissive layer, host materialHigh fluorescence quantum yield, tunable emission color
Organic Solar Cells Acceptor materialBroad absorption spectrum, suitable energy level alignment

Fluorescent Probes and Sensors

The thiazolo[5,4-c]pyridine scaffold is also a promising platform for the design of fluorescent probes and sensors. The nitrogen and sulfur atoms within the heterocyclic system can act as binding sites for metal ions, and the photophysical properties of the molecule can be modulated upon binding. nih.govresearchgate.net

Research on related thiazole and pyridine-based chemosensors has demonstrated their ability to selectively detect various metal ions, including copper and zinc. tandfonline.comnih.govresearchgate.net For example, a thiazolo[4,5-b]pyridine-based probe has been developed for the selective detection of zinc ions, exhibiting a significant fluorescence enhancement and a red-shift in its emission spectrum upon complexation. nih.gov Similarly, luminescent metal-organic frameworks (MOFs) based on thiazolo[5,4-d]thiazole have been explored as chemosensors for environmental contaminants. scientificarchives.com

By functionalizing the this compound core with appropriate recognition units and fluorophores, it is possible to create highly sensitive and selective fluorescent probes for a variety of analytes. The change in the electronic environment upon analyte binding can lead to a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, providing a clear signal for detection.

Biological Activity and Medicinal Chemistry Potential of 2,4 Dibromothiazolo 5,4 C Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies of 2,4-Dibromothiazolo[5,4-c]pyridine Derivatives

While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, the principles of medicinal chemistry and findings from related thiazolopyridine isomers, such as thiazolo[5,4-b]pyridines, allow for informed postulations about their potential. The bromine atoms at the 2 and 4 positions are excellent leaving groups for various cross-coupling reactions, enabling the systematic introduction of a wide array of substituents to probe their effects on biological activity.

The biological efficacy of derivatives would be highly dependent on the nature of the substituents introduced in place of the bromine atoms. For instance, in the isomeric thiazolo[5,4-b]pyridine (B1319707) series, the introduction of specific aryl groups has been shown to be crucial for activity. In studies on c-KIT inhibitors, a 3-(trifluoromethyl)phenyl group was found to confer moderate enzymatic inhibitory activity. nih.gov This suggests that exploring a variety of substituted aryl and heteroaryl groups at the 2 and 4 positions of the thiazolo[5,4-c]pyridine (B153566) core could lead to the discovery of potent compounds.

Furthermore, the incorporation of functionalities capable of forming hydrogen bonds, such as amides or sulfonamides, could significantly enhance binding to target proteins. For example, in a series of thiazolo[5,4-b]pyridine based PI3K inhibitors, a sulfonamide group was identified as a key structural unit for potent activity. nih.gov

The thiazolopyridine core itself can be considered a key pharmacophoric element. The nitrogen atom in the pyridine (B92270) ring and the nitrogen and sulfur atoms in the thiazole (B1198619) ring can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets. nih.gov

Based on related compounds, a hypothetical pharmacophore for a kinase inhibitor derived from this compound might include:

The thiazolo[5,4-c]pyridine scaffold for core binding interactions.

A substituted aromatic or heteroaromatic ring at the 2-position to occupy a hydrophobic pocket in the target enzyme.

A flexible linker and a hydrogen-bond donor/acceptor group at the 4-position to interact with the hinge region of a kinase.

Enzyme Inhibition Studies

Derivatives of the thiazolopyridine scaffold have shown promise as inhibitors of various enzymes, particularly kinases. nih.gov

The isomeric thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of several kinases. For example, a series of these derivatives were synthesized and evaluated as c-KIT inhibitors, with some compounds showing significant activity against imatinib-resistant mutants. nih.gov

Compound IDc-KIT IC50 (µM)
6h 9.87
6r 4.77 (V560G/D816V double mutant)

Data from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. nih.gov

Similarly, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov The pyridyl group attached to the scaffold was found to be a key structural unit for PI3Kα inhibitory potency. nih.gov

Compound IDPI3Kα IC50 (nM)
19a 3.6
19b 4.6
19c 8.0

Data from a study on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors. nih.gov

Given these findings, it is highly probable that derivatives of this compound could also be developed as potent and selective kinase inhibitors. The bromine atoms would allow for the introduction of various functionalities to optimize binding to the ATP-binding site of kinases like c-KIT, Aurora Kinase, and PI3K.

While there is no direct evidence of this compound derivatives as DHFR inhibitors, other nitrogen-containing heterocyclic systems have been extensively studied for this purpose. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized as DHFR inhibitors against opportunistic pathogens. This suggests that the thiazolo[5,4-c]pyridine scaffold could potentially be explored for the development of novel DHFR inhibitors, although this would represent a more novel application for this particular heterocyclic system.

Antimicrobial Activity

The thiazolo[5,4-c]pyridine scaffold has been associated with antimicrobial properties. ontosight.aiontosight.ai A study on novel thiazolo[5,4-c]pyridine glycoside derivatives demonstrated their potential as antimicrobial agents. tandfonline.com The synthesized compounds were tested against various bacterial and fungal strains and showed promising activity. tandfonline.com

The development of derivatives from this compound could lead to new antimicrobial agents. By introducing different substituents, it may be possible to enhance the potency and broaden the spectrum of activity against various pathogens. The lipophilicity and electronic properties of the substituents would likely play a crucial role in their ability to penetrate microbial cell walls and interact with their targets.

Antibacterial Spectrum and Mechanism of Action

Thiazolopyridine derivatives have demonstrated notable antibacterial activity against a range of pathogens, including multidrug-resistant (MDR) strains. Their mechanisms of action often involve targeting essential bacterial processes.

Research into thiazole-quinolinium derivatives, which share structural similarities, has shown potent bactericidal activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org These compounds also show efficacy against certain Gram-negative organisms, including NDM-1 Escherichia coli. rsc.org The primary mechanism for these compounds appears to be the disruption of bacterial cell division. They achieve this by stimulating the polymerization of the FtsZ protein, which is crucial for forming the Z-ring at the division site. This interference with Z-ring dynamics ultimately inhibits cell division. rsc.org

Other studies have identified different bacterial targets. For instance, some thiazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.gov Specifically, certain thiazole derivatives incorporating a pyridine moiety have been shown to inhibit DNA gyrase B, with molecular docking studies supporting this mechanism. researchgate.net Pyrazolo-thiazolin-4-one derivatives have also exhibited broad-spectrum activity, with notable efficacy against E. coli and A. baumannii. nih.gov Furthermore, thiazolo[4,5-b]pyridine (B1357651) derivatives have been tested against challenging pathogens such as ESβL (extended-spectrum β-lactamase)-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH), demonstrating their potential to combat antibiotic resistance. researchgate.net

Derivative ClassBacterial Strain(s)Mechanism of ActionReference
Thiazole-Quinolinium DerivativesMRSA, VRE, NDM-1 E. coliInhibition of FtsZ polymerization rsc.org
Thiazolo[4,5-b]pyridine DerivativesESβL K. pneumoniae, MRSHNot specified researchgate.net
Thiazole DerivativesE. coli, S. aureusDNA Gyrase / Topoisomerase IV Inhibition nih.govresearchgate.net
Pyrazolo-thiazolin-4-one DerivativesE. coli, A. baumanniiNot specified nih.gov

Antifungal Efficacy

The antifungal potential of the thiazolopyridine core has also been investigated. A naturally occurring thiazolo[5,4-b]pyridine alkaloid, Janthinedine A, isolated from the endophytic fungus Penicillium janthinellum, has been evaluated for its antimicrobial properties. acs.orgnih.gov While it did not show activity against tested bacteria, related compounds from the same fungal extract displayed weak to moderate antifungal activity against the agricultural pathogenic fungus Alternaria fragriae. acs.orgnih.gov

Synthetic derivatives have shown more promising results. Thiazolo[4,5-b]pyridine derivatives have demonstrated activity against Candida albicans with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Similarly, pyrazole (B372694) derivatives containing a thiazol-4-one moiety exhibited potent activity against C. albicans, with efficacy comparable to or greater than the standard antifungal drug Ketoconazole. nih.gov Studies on thiazolo[3,2-a]pyridine derivatives have also reported antifungal activity, further highlighting the potential of this scaffold in developing new antifungal agents. researchgate.net

Derivative ClassFungal Strain(s)Activity LevelReference
Thiazolo[5,4-b]pyridine AlkaloidsAlternaria fragriaeWeak to Moderate acs.orgnih.gov
Thiazolo[4,5-b]pyridine DerivativesCandida albicansMIC = 12.5 μg/mL researchgate.net
Pyrazolo-thiazolin-4-one DerivativesCandida albicansPotent (two-fold > Ketoconazole) nih.gov
Thiazolo[3,2-a]pyridine DerivativesNot specifiedActivity reported researchgate.net

Antitubercular Activity

Derivatives of the thiazolopyridine family are emerging as promising candidates for the treatment of tuberculosis (TB), including drug-resistant forms. Research has shown that ring-fused thiazolo-2-pyridone derivatives can inhibit the respiration and biofilm formation of Mycobacterium tuberculosis (Mtb). nih.gov Significantly, these compounds can restore the activity of isoniazid (B1672263) (INH), a first-line TB drug, in INH-resistant Mtb mutants. nih.gov

Further studies on 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against Mtb located within human macrophages and against biofilm-forming bacilli. frontiersin.orgnih.gov Resistance to these compounds was linked to the upregulation of the MmpS5-MmpL5 efflux pump, a mechanism also associated with resistance to the newer TB drug bedaquiline. frontiersin.org Additionally, tetrahydrothiazolo[5,4-c]pyridines have been identified as potential inhibitors of Mtb InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway. researchgate.net Other related heterocyclic systems, such as thiazolidin-4-ones and thiazolo[2,3-b]quinazolines, have also been synthesized and evaluated for their antitubercular properties. researchgate.netresearchgate.net

Derivative ClassTarget/ActivityMechanism of Action/ResistanceReference
Ring-fused Thiazolo-2-pyridone DerivativesInhibits Mtb respiration and biofilm; Potentiates IsoniazidReverses INH resistance in katG mutants nih.gov
2,4-Disubstituted Pyridine DerivativesBactericidal against intracellular and biofilm MtbResistance via MmpS5-MmpL5 efflux pump frontiersin.orgnih.gov
Tetrahydrothiazolo[5,4-c]pyridinesInhibits Mtb InhAEnzyme inhibition researchgate.net
Thiazolidin-4-one DerivativesActivity against drug-sensitive and resistant MtbNot specified researchgate.net

Anticancer and Antiproliferative Investigations

The thiazolopyridine scaffold has been extensively explored for its anticancer potential, leading to the discovery of derivatives with potent activity against various cancer cell lines through diverse mechanisms of action.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A wide array of thiazolopyridine derivatives has demonstrated significant cytotoxicity against numerous human cancer cell lines. Novel pyridine-thiazole hybrid molecules exhibited high antiproliferative activity against cell lines derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia (HL-60). mdpi.comresearchgate.net Notably, these compounds showed high selectivity, being significantly less toxic to normal human keratinocytes. mdpi.com

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT proto-oncogene, a key target in gastrointestinal stromal tumors (GIST). These compounds effectively suppress the proliferation of GIST-T1 and HMC1.2 cancer cells, including mutants resistant to the standard drug imatinib (B729). nih.govnih.govresearchgate.net Similarly, thiazolo[4,5-b]pyridine derivatives displayed anti-proliferative effects against a panel of cancer cells, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. actascientific.com

Other successful examples include 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), and thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which show potent inhibition of human gastric cancer cells (MGC-803). acs.orgrsc.org

Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Pyridine-Thiazole HybridsHL-60 (Leukemia)IC50 = 0.57 µM mdpi.comresearchgate.net
Thiazolo[5,4-b]pyridine DerivativesGIST-T1 (GIST), HMC1.2GI50 comparable to imatinib (~0.02 µM) nih.gov
Thiazolo[4,5-b]pyridine DerivativesHepG2 (Liver)IC50 = 24.7 µg/ml actascientific.com
Thiazolo[5,4-d]pyrimidine DerivativesMGC-803 (Gastric)IC50 = 4.64 µM rsc.org
Thiazolo[3,2-a]pyrimidine DerivativesA549 (Lung)Activity superior to Doxorubicin nih.gov

Mechanism of Anticancer Action

The anticancer effects of thiazolopyridine derivatives are mediated through several distinct mechanisms. Some pyridine-thiazole hybrids are suggested to induce genetic instability in tumor cells, a process that may be linked to the inhibition of poly(ADP-ribose) polymerase (PARP1), an enzyme critical for DNA repair. mdpi.comresearchgate.net

A prominent mechanism for thiazolo[5,4-b]pyridine derivatives is the inhibition of the c-KIT receptor tyrosine kinase. nih.govnih.gov This blockade disrupts downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby attenuating cancer cell proliferation. nih.govnih.govsigmaaldrich.com

Other derivatives function as DNA intercalating agents. For example, certain thiazolo[4,5-b]pyridine derivatives are believed to insert themselves between the base pairs of DNA, disrupting its structure and function. actascientific.com This interaction was supported by UV-Vis absorption titration, viscosity measurements, and molecular docking studies. actascientific.com

Furthermore, specific thiazolopyrimidine derivatives act as kinase inhibitors. 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines selectively inhibit CDK4 and CDK6, which control the G1-S phase transition of the cell cycle. acs.org This inhibition leads to an accumulation of cells in the G1 phase, effectively halting their proliferation. acs.org Lastly, some thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme that plays a crucial role in managing DNA topology during replication and transcription. nih.gov Inhibition of this enzyme leads to DNA damage, cell cycle disruption, and ultimately, apoptosis. nih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methods for 2,4-Dibromothiazolo[5,4-c]pyridine

The increasing emphasis on environmental responsibility in chemical synthesis is steering research towards the development of green chemistry methods. ijarsct.co.in Future synthetic strategies for this compound are expected to focus on sustainability, efficiency, and safety.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid and uniform heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods. ijarsct.co.in

Catalyst Innovation: Research into novel catalysts, including biocatalysts and metal-free carbocatalysts like graphene oxide, could lead to more selective and efficient syntheses under milder reaction conditions. ijarsct.co.in

Green Solvents: The use of environmentally benign solvents, such as water or ionic liquids, is a critical aspect of green chemistry. nih.govmdpi.com "On-water" reactions, where the reaction is performed in an aqueous suspension, have shown promise for the synthesis of related heterocyclic systems. nih.gov

Multicomponent Reactions (MCRs): MCRs are powerful tools in which three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, waste, and resource consumption. nih.gov Developing an MCR for the this compound core would be a significant advancement.

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Methods
ParameterConventional SynthesisGreen Synthetic Approaches
Energy ConsumptionHigh (prolonged heating)Lower (e.g., microwave-assisted synthesis) ijarsct.co.in
SolventsOften relies on volatile organic compounds (VOCs)Water, ionic liquids, or solvent-free conditions mdpi.com
CatalystsMay use hazardous or heavy metal catalystsBiocatalysts, metal-free catalysts, recyclable catalysts ijarsct.co.in
EfficiencyOften involves multiple steps with purification at each stageHigher efficiency through multicomponent reactions nih.gov
Waste GenerationCan be significantMinimized by design

Exploration of Novel Biological Targets for this compound Derivatives

Thiazolopyridine derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The this compound core provides a strategic starting point for creating new derivatives to explore novel biological targets.

Future research will likely focus on:

Kinase Inhibition: The thiazolopyridine scaffold is a known "hinge-binding motif" for various kinases, such as PI3K, ITK, and VEGFR2. nih.govnih.gov Systematic derivatization of the 2,4-dibromo core could lead to the discovery of potent and selective inhibitors for kinases implicated in cancer and inflammatory diseases.

Targeting Drug Resistance: A key challenge in cancer therapy is acquired drug resistance. Research into thiazolopyridine derivatives has shown promise in overcoming resistance to existing drugs like imatinib (B729) by inhibiting mutant forms of kinases such as c-KIT. nih.gov

Epigenetic Targets: There is growing interest in targeting epigenetic modulators. Derivatives could be designed and screened for activity against enzymes like histone deacetylases (HDACs) or methyltransferases.

DNA Intercalation and PARP Inhibition: Some pyridine-thiazole hybrids have been shown to interact with DNA and inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting a potential mechanism for anticancer activity. mdpi.com

Table 2: Potential Biological Targets for this compound Derivatives
Target ClassSpecific ExamplesTherapeutic AreaReference
Protein KinasesPI3K, c-KIT, VEGFR2, EGFR, IRAK4Cancer, Inflammation nih.govnih.govnih.gov
DNA Repair EnzymesPoly (ADP-ribose) polymerase (PARP)Cancer mdpi.com
Microbial EnzymesBacterial DNA gyrase, Fungal lanosterol demethylaseInfectious Diseases mdpi.com
Viral ProteinsViral proteases, Reverse transcriptaseViral Infections nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. premierscience.comsciencescholar.us These computational tools can be powerfully applied to the exploration of this compound derivatives.

Emerging applications include:

QSAR-Based Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiazolopyridine derivatives with their biological activities. dmed.org.ua These models can then be used to virtually screen large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing. dmed.org.ua

De Novo Drug Design: AI algorithms can design entirely new molecules based on desired properties and predicted binding affinity to a specific biological target. mdpi.com This can expand the chemical space explored beyond traditional synthetic libraries.

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which new this compound derivatives could be designed. nih.gov

ADME/Toxicity Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process is crucial. nih.gov ML models can be trained to predict these properties, reducing late-stage failures. mdpi.com

Advancements in Spectroscopic Characterization Techniques

Thorough structural elucidation is fundamental to understanding the properties and behavior of new chemical entities. Advancements in spectroscopic techniques will provide deeper insights into the structure of this compound and its derivatives.

Future research will benefit from:

Advanced NMR Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) are essential for unambiguous assignment of proton and carbon signals, especially in complex heterocyclic systems. nih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-MS and other HRMS techniques are critical for confirming molecular formulas and studying the fragmentation patterns of novel compounds. mdpi.com They are also powerful tools for characterizing metal-ligand complexes involving these heterocyclic scaffolds. mdpi.com

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR chemical shifts, vibrational frequencies) for proposed structures. nih.govresearchgate.net Comparing theoretical spectra with experimental data provides a powerful method for structure verification. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining crystal structures of key derivatives can provide invaluable information about their conformation and intermolecular interactions.

Multi-disciplinary Collaborations for Translational Research

Translating a promising compound from the laboratory to clinical application requires a collaborative effort across multiple scientific disciplines. The future development of therapeutics based on the this compound scaffold will depend on fostering such collaborations.

Key collaborative efforts will involve:

Medicinal Chemists and Synthetic Chemists: To design and synthesize novel, diverse, and targeted libraries of compounds.

Computational Biologists and AI Researchers: To perform in silico screening, predict biological activities and ADME/T properties, and identify novel drug targets. mdpi.com

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing to evaluate the efficacy and mechanism of action of new derivatives.

Structural Biologists: To determine the structures of ligand-protein complexes, providing a rational basis for further drug optimization.

Academia-Industry Partnerships: Such partnerships are crucial for bridging the gap between basic research and the extensive resources required for clinical development and commercialization.

By leveraging these emerging avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation medicines.

Q & A

Q. What are the established synthetic routes for 2,4-Dibromothiazolo[5,4-c]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of thiazolo[5,4-c]pyridine precursors using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled temperatures (0–50°C). Optimization strategies include:

  • Flow chemistry : Continuous flow systems enhance yield and purity by ensuring precise control of reaction parameters (e.g., reagent stoichiometry, temperature gradients) .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd) may reduce side reactions in multi-step syntheses . Key purity checks involve HPLC (>95% purity) and NMR to confirm substitution patterns .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies bromine substitution at positions 2 and 4 via distinct deshielding effects (e.g., C-2 and C-4 signals at δ 140–150 ppm in ¹³C NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected [M+H]⁺ at m/z ~291–293 for C₆H₃Br₂N₂S) .
  • X-ray crystallography : Resolves crystal packing and halogen bonding patterns, critical for understanding reactivity .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation .
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid brominated byproducts .

Advanced Research Questions

Q. How can this compound be functionalized for drug discovery?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents (e.g., methyl, phenyl) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF at 80°C .
  • Nucleophilic substitution : Replace bromine with amines (e.g., piperazine) in DMF at 120°C to enhance bioavailability .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 4,5,6,7-tetrahydro derivatives for probing conformational effects .

Q. How do structural modifications impact its bioactivity or material properties?

  • Electron-withdrawing groups (e.g., -CF₃ at position 6) increase electrophilicity, enhancing interactions with biological targets like kinase enzymes .
  • Bromine substitution : Position 2 bromine improves thermal stability in polymers (TGA decomposition >300°C), while position 4 bromine modulates π-π stacking in semiconductors . Comparative studies with thiazolo[5,4-b]pyridine analogs show reduced cytotoxicity but lower solubility .

Q. What computational methods predict reactivity or binding modes of derivatives?

  • DFT calculations : B3LYP/6-31G* models identify electrophilic centers (e.g., C-5) prone to nucleophilic attack .
  • Molecular docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., CDK2 kinase) with ΔG values < -8 kcal/mol for 2,4-dibromo derivatives .
  • MD simulations : Assess stability of polymer composites by modeling backbone orientation effects on charge mobility .

Q. How can conflicting spectroscopic data be resolved during structural validation?

  • Contradictory NMR shifts : Reconcile discrepancies (e.g., C-4 vs. C-2 signals) by comparing solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Isomeric impurities : Use preparative TLC (silica gel, ethyl acetate/hexane) to separate regioisomers (e.g., thiazolo[5,4-b]pyridine byproducts) .
  • Mass spectral anomalies : Isotopic patterns (²⁹Br/⁸¹Br) distinguish dibrominated species from mono-brominated contaminants .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄THF8075–85
Buchwald-HartwigPd₂(dba)₃/XPhosToluene11060–70
Nucleophilic SubstitutionNoneDMF12050–60

Q. Table 2. Comparative Reactivity of Halogenated Thiazolo-pyridines

CompoundElectrophilicity (eV)LogPThermal Stability (°C)
2,4-Dibromo3.22.8285
2-Bromo-4-chloro3.02.5270
4-Trifluoromethyl3.53.1310

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.